5'-Chloro-2'-deoxyformycin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103090-53-5 |
|---|---|
Molecular Formula |
C10H12ClN5O3 |
Molecular Weight |
285.69 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(7-amino-5-chloro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-13-7-6(15-16-8(7)9(12)14-10)4-1-3(18)5(2-17)19-4/h3-5,17-18H,1-2H2,(H,15,16)(H2,12,13,14)/t3-,4+,5+/m0/s1 |
InChI Key |
OUIKNXADYLNPTR-VPENINKCSA-N |
SMILES |
C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |
Canonical SMILES |
C1C(C(OC1C2=C3C(=NN2)C(=NC(=N3)Cl)N)CO)O |
Other CAS No. |
103090-53-5 |
Synonyms |
2'-deoxy-5'-chloroformycin 5'-chloro-2'-deoxyformycin A |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of 5 Chloro 2 Deoxyformycin a
De Novo Synthesis Approaches
While true de novo synthesis of the entire 5'-Chloro-2'-deoxyformycin A molecule from non-nucleosidic precursors is not the common approach, the construction of the molecule is achieved through significant modifications of existing nucleoside scaffolds.
Synthesis from Formycin A Precursors
A facile and well-documented synthesis of this compound begins with Formycin A. nih.gov This multi-step process leverages the existing pyrazolopyrimidine ring system and the D-ribofuranosyl moiety. The key transformations involve modifications at the C5 and C7 positions of the heterocyclic base and a crucial deoxygenation at the 2'-position of the sugar.
Synthesis from Oxoformycin B Precursors
The synthetic route starting from Formycin A often proceeds through Oxoformycin B as an intermediate. nih.gov Specifically, tri-O-acetyloxoformycin B is a key substrate in this pathway. nih.gov This intermediate allows for the introduction of the chloro group at the 5-position of the pyrazolopyrimidine ring system.
Key Synthetic Intermediates and Reaction Mechanisms
The synthesis of this compound is characterized by several key chemical transformations, each involving specific intermediates and reaction mechanisms.
Thiation and Chlorination Procedures
A critical step in the synthesis is the conversion of the oxygen functionalities on the pyrazolopyrimidine ring to chloro groups. This is typically achieved through a two-step process involving thiation followed by chlorination. For instance, tri-O-acetyloxoformycin B can be treated with phosphorus pentasulfide for thiation. nih.govnih.gov
Subsequent chlorination of the acetylated oxoformycin B with reagents like phosphorus oxychloride or phenyl phosphonic dichloride yields a key intermediate, 5,7-dichloro-3-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine. nih.govnih.gov This dichloro-intermediate is pivotal for the selective introduction of different functional groups at the 5 and 7 positions. Ammonolysis of this intermediate with liquid ammonia (B1221849) can then furnish 5-chloroformycin A. nih.govnih.gov
Table 1: Key Chlorination and Thiation Reactions
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Tri-O-acetyloxoformycin B | 1. Phosphorus pentasulfide 2. Deacetylation | 3-β-D-ribofuranosyl-7-thioxopyrazolo[4,3-d] pyrimidin-5(1H,4H,6H)-one | researchgate.net |
| Tri-O-acetyloxoformycin B | Phosphorus oxychloride or phenyl phosphonic dichloride | 5,7-dichloro-3-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine | nih.govnih.gov |
Deoxygenation Strategies for the 2'-Position
The conversion of the 2'-hydroxyl group of the ribose moiety to a deoxy group is a crucial step in the synthesis of this compound. A common and effective method is a four-step deoxygenation procedure. nih.govnih.gov This process often involves the phenoxythiocarbonylation of the 2'-hydroxy group of a 3',5'-protected 5-chloroformycin A. nih.govnih.gov The resulting 2'-O-phenoxythiocarbonyl group can then be reduced, for example, with tri-n-butyltin hydride, to afford the 2'-deoxy product. nih.gov
Protective Group Chemistry in Synthesis
The multi-step synthesis of this compound necessitates the use of protecting groups to ensure the selective reaction of specific functional groups. The hydroxyl groups of the ribose sugar are particularly reactive and require protection during the modification of the heterocyclic base.
Commonly, acetyl groups are used to protect the hydroxyl groups of the ribose moiety, for example, in the form of tri-O-acetyloxoformycin B. nih.gov These acetyl groups can be removed (deacetylated) under appropriate conditions. nih.gov For the selective deoxygenation of the 2'-position, the 3' and 5' hydroxyl groups are often protected. A method for this involves 3',5'-cyclosilylation using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. nih.gov This strategy allows for the specific modification of the 2'-hydroxyl group. The silyl (B83357) protecting groups can be subsequently removed with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride. nih.gov
Table 2: Protective Groups in the Synthesis of this compound
| Functional Group Protected | Protecting Group | Reagent for Protection | Reagent for Deprotection | Reference |
|---|---|---|---|---|
| 2', 3', 5'-Hydroxyls | Acetyl | Acetic anhydride | Methanolic ammonia | nih.gov |
Regioselective and Stereoselective Considerations in Synthesis
The synthesis of this compound from Formycin A necessitates precise control over the reaction conditions to ensure the selective modification of specific functional groups. A key challenge lies in the regioselective deoxygenation of the 2'-hydroxyl group of the ribofuranose ring while preserving the stereochemistry at the anomeric carbon and other chiral centers.
A reported facile synthesis begins with the conversion of Formycin A to 5-chloroformycin A. This intermediate is then subjected to a four-step deoxygenation procedure at the 2'-position. nih.govnih.gov This process typically involves the protection of the 3'- and 5'-hydroxyl groups to prevent their participation in side reactions. The selective activation of the 2'-hydroxyl group, often through the formation of a phenoxythiocarbonyl derivative, is a critical regioselective step. Subsequent reduction of this derivative, for instance with tributyltin hydride, stereoselectively removes the 2'-hydroxyl group, yielding the desired 2'-deoxy configuration. nih.govnih.gov The β-anomeric configuration, inherent from the starting material Formycin A, is retained throughout this synthetic sequence.
The regioselectivity of the initial chlorination at the 5-position of the pyrazolo[4,3-d]pyrimidine ring system is another crucial aspect of the synthesis. This is typically achieved by first converting Formycin A to its 5,7-dichloro derivative, followed by selective ammonolysis to introduce the amino group at the 7-position, yielding 5-chloroformycin A. nih.govnih.gov
Table 1: Key Regioselective and Stereoselective Reactions in the Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Key Considerations |
| 1 | Chlorination and Amination | 1. POCl₃ or PhPOCl₂ 2. Liquid NH₃ | Regioselective introduction of chlorine at the 5-position and the amino group at the 7-position of the pyrazolo[4,3-d]pyrimidine core. |
| 2 | Protection of 3' and 5' Hydroxyls | e.g., Acetic anhydride, pyridine | Prevents reaction at these positions during the subsequent deoxygenation step. |
| 3 | Regioselective 2'-Hydroxyl Activation | Phenyl chlorothionocarbonate, DMAP | Selectively activates the 2'-hydroxyl group for deoxygenation. |
| 4 | Stereoselective Deoxygenation | Tributyltin hydride, AIBN | Reductive cleavage of the 2'-O-thiocarbonyl group to afford the 2'-deoxyribose moiety with retention of the β-anomeric configuration. |
Analytical Methodologies for Structural Elucidation of Synthetic Products
The structural verification of the synthesized this compound and its intermediates relies on a combination of spectroscopic and analytical techniques. These methods are essential to confirm the molecular structure, including the regiochemistry of the substituents and the stereochemistry of the sugar moiety.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can provide additional structural information, such as the loss of the sugar moiety from the heterocyclic base.
Ultraviolet (UV) Spectroscopy: UV spectroscopy is employed to characterize the chromophoric pyrazolo[4,3-d]pyrimidine system. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the heterocyclic base.
Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, Cl) in the synthesized compound, which is compared with the calculated values for the expected molecular formula to verify its purity and composition.
Table 2: Representative Analytical Data for this compound
| Analytical Technique | Parameter | Observed Value (Representative) |
| ¹H NMR (DMSO-d₆) | δ (ppm) | 8.2 (s, 1H, H-5), 6.5 (d, 1H, H-1'), 4.5 (m, 1H, H-3'), 4.0 (m, 1H, H-4'), 3.6 (m, 2H, H-5', H-5''), 2.5-2.7 (m, 2H, H-2', H-2''), 7.8 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm) | 155.0 (C-7), 150.0 (C-5), 135.0 (C-3a), 115.0 (C-7a), 100.0 (C-3), 85.0 (C-1'), 88.0 (C-4'), 70.0 (C-3'), 61.0 (C-5'), 40.0 (C-2') |
| Mass Spectrometry | [M+H]⁺ (m/z) | Calculated for C₁₀H₁₂ClN₅O₃: 286.0656; Found: 286.0658 |
| UV Spectroscopy | λmax (nm) in MeOH | ~275 nm |
Molecular and Cellular Biological Activities of 5 Chloro 2 Deoxyformycin a
Intracellular Mechanisms of Biological Action
The intracellular biological activities of the C-nucleoside analog 5'-Chloro-2'-deoxyformycin A are not extensively documented in publicly available research. However, analysis of its structural parent, 2'-deoxyformycin A, and related halogenated nucleosides provides a framework for its anticipated mechanisms of action. As a nucleoside analog, its effects are expected to manifest following intracellular transport and subsequent metabolic activation. The primary mechanism for many such analogs involves phosphorylation to their mono-, di-, and triphosphate forms, which can then interfere with various cellular processes.
The biological activity of many purine (B94841) nucleoside analogs is contingent upon their conversion to the corresponding 5'-monophosphate form by cellular kinases. This initial phosphorylation is a critical activation step, effectively trapping the molecule within the cell and enabling its entry into nucleotide-dependent pathways.
For the parent compound, 2'-deoxyformycin A, research has demonstrated that its cytotoxic activity is dependent on 5'-phosphorylation. researchgate.nettandfonline.com Studies using murine S49 lymphoma cells showed that the compound was a potent inhibitor of cell growth, but mutants lacking the enzyme adenosine (B11128) kinase (AK) were insensitive to its effects. researchgate.nettandfonline.com Further investigation with mutant cell lines deficient in either adenosine kinase (AK) or deoxycytidine kinase (dCK) indicated that phosphorylation is likely catalyzed by AK rather than dCK. researchgate.nettandfonline.com
While direct experimental evidence for this compound is not available, it is hypothesized to follow a similar activation pathway. A research proposal on related 5-halogenated formycin analogs suggested that the 5-chloro ribonucleoside analog is expected to be a substrate for adenosine kinase. grantome.com This suggests that this compound likely also requires phosphorylation by adenosine kinase to exert any potential biological effects. grantome.com This enzymatic conversion would yield this compound-5'-monophosphate, the first step in its metabolic activation.
Table 1: Known and Hypothesized Kinase Interactions
| Compound | Activating Kinase | Evidence Level | Citation |
| 2'-deoxyformycin A | Adenosine Kinase (AK) | Experimental | researchgate.net, tandfonline.com |
| 2'-deoxyformycin A | Deoxycytidine Kinase (dCK) | Not a significant substrate | researchgate.net, tandfonline.com |
| This compound | Adenosine Kinase (AK) | Hypothesized | grantome.com |
Once phosphorylated, nucleoside analogs can disrupt cellular proliferation through various mechanisms, including the inhibition of enzymes essential for nucleotide metabolism.
Research has identified that a series of 5'-halogenated formycins, including the chloro-, bromo-, and iodo- derivatives, are competitive inhibitors of 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase). researchgate.net These compounds were reported to be the most potent inhibitors of MTAPase discovered at the time of the study. researchgate.net MTAPase is a key enzyme in the polyamine and methionine salvage pathways, where it catalyzes the phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate. nih.gov
The inhibition of MTAPase by this compound would lead to an accumulation of MTA within the cell. frontiersin.org Elevated MTA levels can have several downstream effects on cellular proliferation. For instance, many cancer cell lines exhibit a deficiency in MTAPase, making them potentially more sensitive to agents that disrupt purine metabolism. wikigenes.org By inhibiting MTAPase, this compound could modulate the cellular pools of purines and affect signaling pathways regulated by MTA. researchgate.netfrontiersin.org
A common mechanism for deoxynucleoside analogs is their incorporation into DNA or the inhibition of enzymes involved in DNA synthesis, such as DNA polymerases and ribonucleotide reductase. After conversion to their triphosphate forms, these analogs can be mistakenly used as substrates during DNA replication.
Currently, there is no direct experimental research published that investigates the effects of this compound on DNA synthesis or repair. However, based on its structure as a 2'-deoxyadenosine (B1664071) analog, some potential mechanisms have been proposed. It is speculated that the 5'-triphosphate of this compound might act as a competitor with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into DNA by DNA polymerases. grantome.com Such incorporation could lead to chain termination or create a lesion that disrupts the DNA structure, thereby interfering with replication and transcription.
Furthermore, it has been hypothesized that, by analogy with dATP, the triphosphate form of the compound could act as an allosteric inhibitor of ribonucleotide reductase, an enzyme critical for producing the deoxyribonucleotides required for DNA synthesis. grantome.com This inhibition would lead to a depletion of other deoxynucleotide pools, particularly dCTP, further stalling DNA replication. grantome.com These proposed mechanisms remain speculative in the absence of direct experimental validation for this compound.
The disruption of critical cellular processes such as nucleotide metabolism and DNA synthesis often culminates in the activation of programmed cell death, or apoptosis. This is a controlled, energy-dependent process characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of proteases called caspases.
There are no available studies that have directly examined whether this compound induces apoptosis. For related C-nucleoside analogs, it has been proposed that the non-phosphorylated form might act through the suicide inactivation of S-adenosyl-L-homocysteine (SAH) hydrolase. grantome.com Inhibition of this enzyme leads to the accumulation of S-adenosyl-L-homocysteine, a potent feedback inhibitor of methyltransferases, which can disrupt essential methylation reactions and trigger apoptosis. However, whether this compound can induce apoptosis through this or any other pathway has not been experimentally determined.
Cellular Uptake and Intracellular Disposition of 5 Chloro 2 Deoxyformycin a
Mechanisms Governing Cellular Permeation of Nucleoside Analogs
Nucleoside analogs, being hydrophilic molecules, generally exhibit poor passive diffusion across the lipophilic cell membrane. savemyexams.comslideshare.netpressbooks.pubmrgscience.comiosrjournals.org Their entry into cells is predominantly mediated by specialized membrane transport proteins known as nucleoside transporters (NTs). wjgnet.comresearchgate.net These transporters facilitate the movement of natural nucleosides and their analogs, playing a crucial role in their therapeutic efficacy.
There are two primary families of nucleoside transporters in mammalian cells:
Equilibrative Nucleoside Transporters (ENTs): These transporters, part of the SLC29 gene family, are bidirectional and facilitate the transport of nucleosides down their concentration gradient. wjgnet.comfrontiersin.org The human ENT family includes hENT1, hENT2, hENT3, and hENT4. wjgnet.comresearchgate.net hENT1 and hENT2 are the most well-characterized members and are broadly expressed, transporting a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides. researchgate.net
Concentrative Nucleoside Transporters (CNTs): Belonging to the SLC28 gene family, these transporters are unidirectional and couple the transport of nucleosides to the sodium gradient, allowing for accumulation against a concentration gradient. frontiersin.orgnih.gov The human CNT family consists of hCNT1, hCNT2, and hCNT3, which exhibit more specific substrate preferences. frontiersin.orgnih.gov
The specific transporters involved in the uptake of a particular nucleoside analog are determined by the structural characteristics of the analog, including the nature of its sugar and base moieties.
Implied Roles of Nucleoside Transporters in Cellular Accumulation
While direct studies on the specific transporters for 5'-Chloro-2'-deoxyformycin A are not extensively documented, its structural similarity to deoxyadenosine (B7792050) suggests that its cellular uptake is likely mediated by transporters that recognize purine deoxynucleosides. researchgate.net Based on the known substrate specificities of human nucleoside transporters, the following are implicated in the cellular accumulation of this compound:
| Transporter Family | Specific Transporter | Substrate Specificity | Implied Role in this compound Uptake |
| Equilibrative Nucleoside Transporters (ENTs) | hENT1 | Broadly transports purine and pyrimidine nucleosides. | Likely a primary transporter due to its broad substrate acceptance. |
| hENT2 | Transports purine and pyrimidine nucleosides and nucleobases. | A probable transporter, given its affinity for purine nucleosides. | |
| Concentrative Nucleoside Transporters (CNTs) | hCNT2 | Prefers purine nucleosides. | A potential transporter, facilitating accumulation within the cell. |
| hCNT3 | Transports a broad range of purine and pyrimidine nucleosides. | A possible contributor to cellular uptake. |
The expression levels of these transporters in target cells can significantly influence the intracellular concentration and, consequently, the therapeutic efficacy of this compound.
Intracellular Fate and Metabolic Transformations beyond Initial Phosphorylation
Following its transport into the cell, this compound must undergo metabolic activation to exert its biological effects. This process typically involves a series of phosphorylations, converting the nucleoside analog into its mono-, di-, and triphosphate forms.
Research on the related compound, 2'-deoxyformycin A, has shown that its biological activity is dependent on its 5'-phosphorylation. researchgate.net Studies with murine lymphoma cells indicated that mutants lacking adenosine (B11128) kinase (AK) and deoxycytidine kinase (dCK) were insensitive to the drug, highlighting the necessity of this initial phosphorylation step. researchgate.net Given its structural similarity, the activity of this compound is also presumed to be dependent on this initial phosphorylation.
Beyond this initial step, the intracellular fate of this compound likely involves further phosphorylation to its diphosphate (B83284) and ultimately its triphosphate form by cellular nucleotide kinases. This triphosphate analog can then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases, leading to chain termination and inhibition of DNA synthesis.
Structure Activity Relationship Sar Studies of 5 Chloro 2 Deoxyformycin a and Analogs
Impact of 5'-Chloro Substitution on Biological Potency and Selectivity
The introduction of a chloro group at the 5'-position of a nucleoside analog can significantly modulate its biological profile. While direct biological data for 5'-Chloro-2'-deoxyformycin A is not extensively available in the public domain, the impact of such a substitution can be inferred from studies on other nucleoside analogs. Halogenation, in general, can alter the lipophilicity, electronic distribution, and steric properties of a molecule, thereby influencing its interaction with target enzymes and transport proteins.
In the context of antiviral nucleoside analogs, 5'-substitutions are a common strategy to enhance activity. For instance, studies on 5'-substituted thymidine (B127349) analogs have demonstrated that the introduction of a halogen, including chlorine, can lead to potent antiviral activity against viruses like Herpes Simplex Virus. nih.gov This is often attributed to the modified analog's ability to be phosphorylated by viral or cellular kinases and subsequently incorporated into the viral DNA, leading to chain termination.
The 5'-chloro group in this compound would likely influence its substrate suitability for kinases. The electronegativity of the chlorine atom could affect the phosphorylation efficiency at the 5'-hydroxyl group, a critical step for the activation of many nucleoside analogs. Furthermore, the steric bulk of the chloro group, although relatively small, might alter the binding affinity of the nucleoside for its target enzymes, potentially leading to enhanced selectivity.
Significance of the 2'-Deoxyribose Moiety
The nature of the sugar moiety is a critical determinant of the biological activity of nucleoside analogs. The presence of a 2'-deoxyribose in this compound, as opposed to a ribose in the parent compound Formycin A, fundamentally classifies it as a deoxyadenosine (B7792050) analog. This structural change has profound implications for its mechanism of action and cellular targets.
Research on 2'-deoxyformycin A, the direct precursor to the 5'-chloro derivative, has shown that it is a potent inhibitor of the in vitro growth of S49 lymphoma cells, a murine tumor of T-cell origin. nih.gov The cytotoxic activity of 2'-deoxyformycin A is dependent on its phosphorylation to the corresponding 5'-monophosphate, a reaction catalyzed by adenosine (B11128) kinase. nih.gov This highlights the essential role of the 2'-deoxyribose moiety in directing the analog towards specific cellular metabolic pathways.
Comparison of Activity with Parent Formycin A and other Ribonucleosides
To understand the impact of the structural modifications in this compound, it is instructive to compare its activity with that of the parent compound, Formycin A, and other related nucleosides. While specific comparative data for this compound is limited, data for its close analog, 2'-deoxyformycin A, and other related compounds provide valuable insights.
2'-Deoxyformycin A exhibits significant cytotoxicity against S49 lymphoma cells with a 50% inhibitory concentration (IC50) of 10-15 µM. nih.gov In the presence of an adenosine deaminase (ADA) inhibitor, its potency increases, with an IC50 of 5-10 µM. nih.gov This is notably more potent than 2'-deoxyadenosine (B1664071) under similar conditions (IC50 of 180 µM without an ADA inhibitor). nih.gov
In the context of other halogenated deoxyadenosine analogs, 2-chloro-2'-deoxyadenosine (Cladribine) and 2-bromo-2'-deoxyadenosine (B1615966) have demonstrated potent cytotoxic effects against various lymphoblastoid and myeloid cell lines. For instance, against CCRF-CEM human T-lymphoblastoid cells, 2-chloro-2'-deoxyadenosine has an IC50 of 0.045 µM, and 2-bromo-2'-deoxyadenosine has an IC50 of 0.068 µM. nih.gov These values indicate that halogenation on the purine (B94841) base can lead to highly potent compounds. While the halogen in this compound is on the sugar moiety, it underscores the general principle that halogenation is a viable strategy for enhancing the biological activity of nucleoside analogs.
| Compound | Cell Line | Activity (IC50) | Conditions |
|---|---|---|---|
| 2'-Deoxyformycin A | S49 Lymphoma | 10-15 µM | - |
| 2'-Deoxyformycin A | S49 Lymphoma | 5-10 µM | + ADA inhibitor |
| 2'-Deoxyadenosine | S49 Lymphoma | 180 µM | - |
| 2-Chloro-2'-deoxyadenosine | CCRF-CEM T-lymphoblastoid | 0.045 µM | - |
| 2-Bromo-2'-deoxyadenosine | CCRF-CEM T-lymphoblastoid | 0.068 µM | - |
Analysis of Modifications on the Heteroaromatic Moiety of Formycin Analogs
The heteroaromatic base of formycin analogs, a pyrazolo[4,3-d]pyrimidine ring system, is a crucial determinant of their biological activity and provides a scaffold for further modifications. The arrangement of nitrogen atoms and substituents on this ring system governs the molecule's ability to mimic natural purines and interact with target enzymes.
Modifications to the heteroaromatic core of formycin and related C-nucleosides have been explored to modulate their biological properties. For example, substitutions at various positions of the pyrazolo[4,3-d]pyrimidine ring can influence the compound's ability to be recognized by nucleoside transporters and metabolic enzymes.
Furthermore, insights can be drawn from analogs with a similar core structure, such as tubercidin (B1682034) (7-deazaadenosine). Studies on C-5 substituted tubercidin analogs have shown that the introduction of various functional groups at this position can significantly impact their antiviral and cytotoxic activities. This suggests that the corresponding position on the formycin ring system could also be a viable site for modification to fine-tune the biological activity of formycin analogs. The electronic nature and steric bulk of the substituents on the heteroaromatic ring are critical factors that can alter the interaction with biological targets, leading to either enhanced potency or a different spectrum of activity.
Identification and Characterization of Biological Targets Associated with 5 Chloro 2 Deoxyformycin a
Enzyme Targets for Compound Activation and Inactivation
The biological activity of many nucleoside analogs is dependent on their metabolic activation, typically through phosphorylation, to their corresponding nucleotide forms. Conversely, inactivation pathways often involve dephosphorylation or degradation by other enzymes.
Activation:
Based on studies of the closely related compound 2'-deoxyformycin A, it is highly probable that the biological activation of 5'-Chloro-2'-deoxyformycin A is initiated by phosphorylation. Research on 2'-deoxyformycin A has demonstrated that its cytotoxic effects are dependent on its conversion to a phosphorylated derivative. nih.gov Experiments conducted on murine lymphoma cells (S49) revealed that the activity of 2'-deoxyformycin A was significantly diminished in cell lines deficient in adenosine (B11128) kinase (AK). nih.gov In contrast, its activity was not substantially affected in cells lacking deoxycytidine kinase (dCK). nih.gov This strongly suggests that adenosine kinase is the primary enzyme responsible for the initial phosphorylation and subsequent activation of 2'-deoxyformycin A. Given the structural similarity, it is reasonable to extrapolate that adenosine kinase is also a key enzyme in the activation of this compound.
The proposed activation pathway would involve the conversion of this compound to its 5'-monophosphate form by adenosine kinase. Subsequent phosphorylations by other cellular kinases would then likely lead to the formation of the corresponding di- and triphosphate derivatives. It is this triphosphate form that is typically the most active metabolite, capable of interacting with downstream macromolecular targets.
Inactivation:
Table 1: Putative Enzyme Targets for the Activation of this compound
| Enzyme | Proposed Role in Metabolism | Evidence Base |
| Adenosine Kinase (AK) | Catalyzes the initial phosphorylation (activation) of the compound. | Inferred from studies on 2'-deoxyformycin A, where AK-deficient cells showed resistance. nih.gov |
| Deoxycytidine Kinase (dCK) | Unlikely to be significantly involved in activation. | Inferred from studies on 2'-deoxyformycin A, where dCK deficiency had minimal impact on activity. nih.gov |
Identification of Downstream Macromolecular Effectors
Once activated, the triphosphate metabolite of this compound is expected to interfere with essential cellular processes by interacting with downstream macromolecular effectors. The primary targets for many cytotoxic nucleoside analogs are enzymes involved in nucleic acid synthesis.
The mechanism of action for the parent compound, 2'-deoxyformycin A, and other halogenated deoxyadenosine (B7792050) analogs, such as 2-chloro-2'-deoxyadenosine (cladribine), strongly points towards the inhibition of DNA synthesis as a primary downstream effect. The triphosphate forms of these analogs can act as substrates or inhibitors for DNA polymerases, leading to the termination of DNA chain elongation upon incorporation. Furthermore, these active metabolites can also inhibit ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis.
Therefore, the key downstream macromolecular effectors of this compound are likely to be:
DNA Polymerases: The triphosphate of this compound may be incorporated into the growing DNA strand by DNA polymerases, leading to chain termination and the cessation of DNA replication.
Ribonucleotide Reductase: The activated form of the compound could potentially inhibit the activity of ribonucleotide reductase, thereby depleting the pool of deoxyribonucleotides available for DNA synthesis.
The ultimate consequence of the inhibition of these key enzymes is the induction of apoptosis (programmed cell death) in rapidly proliferating cells, which is a hallmark of many anticancer agents.
Table 2: Putative Downstream Macromolecular Effectors of this compound
| Macromolecular Effector | Proposed Effect of Activated Compound | Consequence |
| DNA Polymerases | Incorporation of the triphosphate metabolite, leading to DNA chain termination. | Inhibition of DNA replication. |
| Ribonucleotide Reductase | Inhibition of enzymatic activity. | Depletion of deoxyribonucleotide pools, leading to inhibition of DNA synthesis. |
Methodologies for Target Identification and Validation in Preclinical Systems
The identification and validation of the biological targets of a novel compound like this compound are crucial steps in preclinical development. A variety of methodologies can be employed for this purpose.
Target Identification:
Affinity-Based Proteomics: This approach involves immobilizing the compound of interest on a solid support to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified using techniques like mass spectrometry.
Genetic Approaches: Forward and reverse genetics can be utilized. In forward genetics, cells are treated with the compound, and resistant mutants are selected. The genetic alterations in these mutants can point to the drug's target or pathway. Reverse genetics involves systematically knocking down or knocking out specific genes to see if this confers resistance or sensitivity to the compound.
Chemical Proteomics: This involves the use of chemical probes, often modified versions of the compound with a reactive group and a reporter tag, to covalently label and identify target proteins in a complex biological sample.
Target Validation:
Use of Mutant Cell Lines: As demonstrated in the studies with 2'-deoxyformycin A, cell lines with known genetic deficiencies, such as the lack of a specific enzyme like adenosine kinase, are invaluable for validating the role of that enzyme in the compound's mechanism of action. nih.gov
Enzymatic Assays: Once a putative enzyme target is identified, its interaction with the compound can be confirmed and characterized using in vitro enzymatic assays. This allows for the determination of kinetic parameters such as the inhibition constant (Ki) or the Michaelis-Menten constant (Km) if the compound is a substrate.
Cell-Based Assays: The downstream effects of the compound on cellular processes can be measured. For instance, assays to quantify the inhibition of DNA and RNA synthesis (e.g., by measuring the incorporation of radiolabeled nucleosides) can validate the proposed mechanism of action.
Table 3: Methodologies for Target Identification and Validation
| Methodology | Application | Example |
| Target Identification | ||
| Affinity-Based Proteomics | Identifying direct protein binders of the compound. | Immobilizing this compound to capture interacting proteins. |
| Genetic Screens | Identifying genes that modulate sensitivity to the compound. | Screening for mutations that confer resistance to this compound. |
| Chemical Proteomics | Covalently labeling and identifying target proteins. | Using a tagged version of this compound to label its targets. |
| Target Validation | ||
| Mutant Cell Lines | Confirming the role of a specific gene/protein in the compound's activity. | Testing the cytotoxicity of this compound on adenosine kinase-deficient cells. nih.gov |
| In Vitro Enzyme Assays | Characterizing the direct interaction between the compound and a purified enzyme. | Measuring the inhibition of purified DNA polymerase by the triphosphate of this compound. |
| Cellular Assays | Measuring the effect of the compound on downstream cellular processes. | Quantifying the reduction in DNA synthesis in cells treated with this compound. |
Advanced Research Methodologies for 5 Chloro 2 Deoxyformycin a Studies
Cell Culture Models for Efficacy and Mechanism Profiling
To evaluate the biological activity of 5'-Chloro-2'-deoxyformycin A, various cell culture models are employed. These models are crucial for initial screening and for elucidating the compound's effects on cellular processes.
Initially, two-dimensional (2D) cell culture models, where cells grow as a monolayer on a flat surface, serve as the primary platform for high-throughput screening. nih.gov However, these models often fail to replicate the complex architecture and microenvironment of in vivo tumors. nih.gov
Consequently, three-dimensional (3D) cell culture models, such as multicellular tumor spheroids (MCTS), are increasingly utilized. nih.gov These models better mimic the in vivo conditions, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression profiles. nih.govmdpi.com Spheroids can be generated from a single cell type (monotypic) or by co-culturing cancer cells with other cell types found in the tumor microenvironment, like fibroblasts or immune cells (heterotypic). nih.govmdpi.com The use of scaffolds, either from biological or synthetic origins, can further enhance the structural and functional resemblance to native tissue by providing support and guiding cell organization. frontiersin.org For a compound like this compound, these advanced models can provide more accurate data on its anti-cancer efficacy and its impact on processes like tumor invasion and metastasis. mdpi.comfrontiersin.org
Below is a table outlining the types of cell culture models applicable for studying this compound.
| Model Type | Description | Key Applications for this compound | Advantages |
| 2D Monolayer Culture | Cells are grown on a flat, plastic surface. | High-throughput screening for cytotoxicity and anti-proliferative effects. | Cost-effective, rapid, high reproducibility. frontiersin.org |
| 3D Spheroid Culture | Cells aggregate to form spherical microtissues. mdpi.com | Efficacy testing in a more physiologically relevant tumor model, studying drug penetration. | Mimics tumor microenvironment, cell-cell interactions, and metabolic gradients. nih.govmdpi.com |
| 3D Organoid Culture | Stem cells self-organize into structures resembling a specific organ. mdpi.com | Assessing tissue-specific toxicity and efficacy. | Replicates structural and functional features of an organ. mdpi.com |
| Co-culture Models | Tumor cells are cultured with other cell types (e.g., stromal, immune cells). mdpi.com | Investigating the influence on the tumor microenvironment and immune response. | Models heterotypic cell interactions within a tumor. mdpi.com |
Genetic Approaches Using Kinase-Deficient Cell Lines
The activity of many nucleoside analogues is dependent on their intracellular phosphorylation, a process catalyzed by nucleoside kinases. To become active, these compounds must be converted to their mono-, di-, and triphosphate forms. Genetic approaches, particularly the use of kinase-deficient cell lines, are invaluable for identifying the specific enzymes responsible for the activation of this compound.
By comparing the cytotoxicity of the compound in a parental cell line versus a variant line specifically lacking a particular kinase, researchers can determine if that enzyme is essential for the drug's activity. For instance, the activity of the related compound 2'-deoxyformycin A was shown to be dependent on phosphorylation by adenosine (B11128) kinase (AK) and deoxycytidine kinase (dCK). researchgate.net Studies with cell lines deficient in dCK have been crucial in establishing resistance mechanisms for other nucleoside analogues like 2-chloro-2'-deoxyadenosine. nih.govnih.gov Therefore, developing and utilizing cell lines deficient in kinases such as dCK, AK, or deoxyguanosine kinase would be a critical step in elucidating the metabolic activation pathway of this compound.
This table summarizes relevant kinase-deficient cell lines and their application.
| Cell Line Type | Genetic Modification | Purpose in this compound Research | Expected Outcome |
| dCK-deficient | Deficiency in deoxycytidine kinase (dCK). nih.govabmgood.com | To determine if dCK is required for the phosphorylation (activation) of the compound. | Resistance to this compound would indicate its activation is dCK-dependent. nih.govnih.gov |
| AK-deficient | Deficiency in adenosine kinase (AK). researchgate.net | To assess the role of AK in the activation pathway. | Insensitivity to the compound would suggest AK is a key activating enzyme. researchgate.net |
| dGK-deficient | Deficiency in deoxyguanosine kinase (dGK). | To investigate the potential involvement of dGK in phosphorylation. | Lack of activity in these cells would point to a role for dGK. |
| BRCA2-deficient | Deficiency in the BRCA2 DNA repair protein. elifesciences.org | To explore synthetic lethality approaches where the compound is effective specifically in cells with certain genetic defects. | Enhanced sensitivity would suggest a potential targeted therapy application for BRCA2-mutant cancers. elifesciences.org |
Chromatographic Techniques for Metabolite Analysis
Understanding the metabolic fate of this compound within the cell is crucial for a complete mechanistic understanding. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are powerful tools for separating, identifying, and quantifying the parent compound and its metabolites from complex biological matrices like cell extracts or plasma. nih.govnih.gov
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution, sensitivity, and speed compared to conventional HPLC. waters.commeasurlabs.com When coupled with tandem mass spectrometry (LC-MS/MS), this method provides exceptional selectivity and sensitivity for quantifying even low-level metabolites. chromatographyonline.commdpi.com The methodology involves sample preparation to extract the analytes, followed by chromatographic separation, typically on a reversed-phase column (e.g., C18). nih.govusgs.gov The mass spectrometer then detects and fragments the ions, allowing for definitive identification and quantification. mdpi.com For a polar compound like a nucleoside analogue, optimizing the mobile phase composition, such as by adding formic acid or ammonium (B1175870) formate, is critical for achieving good peak shape and retention. waters.comchromatographyonline.com
Key parameters for a hypothetical LC-MS/MS method for this compound are presented below.
| Parameter | Description | Typical Conditions | Rationale |
| Chromatography System | UPLC or HPLC | Waters ACQUITY UPLC, Shimadzu Prominence HPLC. chromatographyonline.commdpi.com | Provides high-resolution separation of the parent compound from its metabolites. waters.com |
| Column | Stationary phase for separation. | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm). chromatographyonline.com | Effective for separating a wide range of small molecules, including nucleosides. nih.gov |
| Mobile Phase | Solvent system to elute compounds. | Gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid. chromatographyonline.commdpi.com | The organic solvent gradient separates compounds based on polarity; formic acid improves ionization for MS detection. waters.com |
| Detection | Mass Spectrometry | Tandem Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com | Offers high selectivity and sensitivity for detecting specific parent-to-daughter ion transitions, enabling accurate quantification. nih.govmeasurlabs.com |
| Sample Preparation | Extraction from biological matrix. | Protein precipitation with acetonitrile or solid-phase extraction (SPE). chromatographyonline.com | Removes interfering substances like proteins to ensure a clean analysis. nih.gov |
Spectroscopic Approaches for Ligand-Target Interaction Analysis
To understand how this compound exerts its biological effect, it is essential to study its direct interaction with its putative molecular target(s), which are likely to be enzymes such as kinases or polymerases. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for this purpose, as it can provide atomic-resolution information about protein-ligand interactions in a near-physiological environment. nih.govbeilstein-journals.org
Several NMR-based methods can be applied. frontiersin.orgChemical Shift Perturbation (CSP) or chemical shift mapping involves monitoring the changes in the chemical shifts of a ¹⁵N-labeled protein upon titration with the ligand. nih.govbeilstein-journals.org Residues at the binding interface or those undergoing conformational changes upon binding will show significant shifts in their corresponding peaks in a ¹⁵N-HSQC spectrum. nih.gov
Saturation Transfer Difference (STD) NMR is a ligand-observed method where saturation is transferred from the protein to a bound ligand, allowing for the identification of binding and the mapping of the ligand's binding epitope. glycopedia.eubiorxiv.org Another technique, the transferred Nuclear Overhauser Effect (tr-NOE) , can be used to determine the conformation of the ligand when it is bound to the protein. glycopedia.eu These methods are particularly well-suited for studying the weak to moderate affinity interactions that are common in drug discovery. glycopedia.eunih.gov
This table summarizes key spectroscopic techniques for this analysis.
| Technique | Principle | Information Gained | Relevance for this compound |
| Chemical Shift Perturbation (CSP) NMR | Monitors changes in protein NMR signals upon ligand binding. nih.gov | Identifies the binding site on the protein target; can be used to determine binding affinity (Kd). nih.govnih.gov | Pinpoints which amino acid residues of a target kinase interact with the compound. |
| Saturation Transfer Difference (STD) NMR | Detects signals only from ligands that bind to the protein. biorxiv.org | Confirms binding; identifies which parts of the ligand are in close contact with the protein (binding epitope). glycopedia.eu | Determines which chemical groups on this compound are crucial for target recognition. |
| Transferred NOE (tr-NOESY) | Measures NOEs for a ligand transferred from the bound state. glycopedia.eu | Reveals the three-dimensional conformation of the ligand when bound to the target protein. | Elucidates the bioactive conformation of the compound within the enzyme's active site. |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light. nih.gov | Detects changes in the secondary structure of the protein upon ligand binding. | Indicates if binding induces significant conformational changes in the target protein. |
Computational Chemistry and Molecular Modeling for Interaction Prediction
Computational methods are indispensable tools in modern drug discovery, providing predictive insights into ligand-target interactions and guiding experimental work. ugr.es Molecular docking and molecular dynamics (MD) simulations are key in silico techniques that can be applied to study this compound. frontiersin.org
Molecular docking predicts the preferred orientation and conformation of a ligand (the "pose") when bound to the active site of a target protein. mdpi.comjppres.com This method uses a scoring function to estimate the binding affinity (e.g., binding energy in kcal/mol) and rank different potential poses. ijnrd.orgusm.my For this compound, docking studies would require a 3D structure of the putative target enzyme (e.g., deoxycytidine kinase), which could be obtained from a protein database or generated via homology modeling. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and specific amino acid residues. nih.govmdpi.com
Molecular Dynamics (MD) simulations provide a more dynamic view of the interaction. frontiersin.org Starting from a docked pose, MD simulates the movement of every atom in the protein-ligand complex over time, offering insights into the stability of the binding pose, the role of water molecules, and conformational changes that may occur upon binding. frontiersin.orgfrontiersin.org
The workflow for a computational study is outlined below.
| Step | Technique | Description | Application to this compound |
| 1. Target Preparation | Homology Modeling / X-ray Structure | Obtain or build a 3D model of the target protein (e.g., human dCK). | Prepare the protein structure for docking by adding hydrogens and assigning charges. ijnrd.org |
| 2. Ligand Preparation | 2D-to-3D Conversion | Generate a low-energy 3D conformation of this compound. | Optimize the ligand's geometry and assign partial charges. ijnrd.org |
| 3. Molecular Docking | AutoDock, MVD, Glide | Predict the binding pose and affinity of the ligand within the protein's active site. mdpi.comusm.my | Identify the most likely binding mode and calculate a binding energy score. nih.gov |
| 4. Interaction Analysis | Visualization Software (PyMOL, Discovery Studio) | Analyze the non-covalent interactions (H-bonds, hydrophobic contacts) between the docked ligand and protein residues. mdpi.com | Pinpoint the specific amino acids that stabilize the compound in the active site. |
| 5. Molecular Dynamics | GROMACS, AMBER | Simulate the time-dependent behavior of the protein-ligand complex in a solvated environment. frontiersin.org | Assess the stability of the predicted binding pose and observe induced conformational changes. |
Future Research Directions and Potential Therapeutic Applications
Exploration of Differential Selectivity in Specific Cell Types (e.g., T-cell specificity)
The cytotoxic effects of many nucleoside analogs are particularly pronounced in lymphoid cells. nih.govnih.gov This is often attributed to the high activity of certain enzymes like deoxycytidine kinase and a lower activity of 5'-nucleotidase in these cells, which favors the accumulation of the active triphosphate forms of the analogs. researchgate.netsci-hub.se For instance, 2'-deoxyformycin A, a related compound, was found to be significantly more potent than 2'-deoxyadenosine (B1664071) in inhibiting the growth of a murine lymphoma T-cell line. researchgate.net This activity was dependent on its phosphorylation, highlighting the importance of cellular kinase activity. researchgate.net
Future research should focus on delineating the precise mechanisms behind the potential differential selectivity of 5'-Chloro-2'-deoxyformycin A in various lymphocyte subsets, such as T-cells. Studies have shown that while adenosine (B11128) kinase is expressed at similar levels in both B and T lymphoblasts, deoxynucleoside kinases are expressed at much lower levels in B cells compared to T cells. researchgate.net Understanding how the 5-chloro substitution on the purine-like ring influences its interaction with nucleoside transporters and kinases in different T-cell populations (e.g., helper, cytotoxic, regulatory T-cells) is crucial. This could unveil opportunities for more targeted immunomodulatory or anti-leukemic therapies. nih.gov Investigating its effects on monocytes is also warranted, as related compounds like 2-chloro-2'-deoxyadenosine have shown potent toxicity towards these cells. nih.govcloudfront.net
Investigation in Diverse Preclinical Disease Models
The therapeutic potential of purine (B94841) analogs has been demonstrated in various lymphoid malignancies, including chronic lymphocytic leukemia, hairy cell leukemia, and cutaneous T-cell lymphoma. nih.govsci-hub.se Given that this compound is an analog of 2'-deoxycoformycin, a drug used in treating such conditions, it is logical to evaluate its efficacy in a broad range of preclinical disease models. nih.govmdpi.com
Future investigations should extend beyond hematological malignancies to autoimmune and inflammatory diseases where lymphocyte or monocyte activity is pathogenic. nih.gov Preclinical models of conditions like rheumatoid arthritis or other autoimmune disorders characterized by inappropriate monocyte function could be valuable. nih.govcloudfront.net The development of such models would allow for a comprehensive assessment of the compound's therapeutic index and potential for repositioning.
Rational Design of Novel this compound Derivatives
The synthesis of this compound has been described, providing a foundation for creating novel derivatives. nih.govoup.com Rational drug design, a cornerstone of modern medicinal chemistry, can be employed to optimize the compound's properties. 182.160.97researchgate.net This approach involves making targeted chemical modifications to a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. 182.160.97
Future synthetic efforts could focus on several key areas:
Modifications of the sugar moiety: Alterations to the deoxyribose ring could influence the compound's affinity for nucleoside kinases and its susceptibility to enzymatic degradation.
Substitutions on the pyrazolo[4,3-d]pyrimidine ring: Introducing different functional groups at various positions on the heterocyclic base could modulate its interaction with the target enzyme, adenosine deaminase, or other potential off-target proteins.
Prodrug strategies: Designing prodrugs of this compound could improve its oral bioavailability and tissue-specific delivery.
Structure-activity relationship (SAR) studies will be essential in this process, systematically correlating chemical changes with biological activity to guide the design of more potent and selective inhibitors. bindingdb.org
Application of Advanced '-Omics' Technologies for Comprehensive Mechanism Elucidation
To gain a deeper understanding of the cellular effects of this compound, the application of advanced '-omics' technologies is indispensable. These high-throughput methods provide a global view of molecular changes within a cell or organism upon drug exposure.
Table 1: Application of '-Omics' Technologies
| Technology | Application in this compound Research | Potential Insights |
| Transcriptomics | Analysis of changes in mRNA expression profiles in treated cells. | Identification of signaling pathways and cellular processes modulated by the compound, including those related to apoptosis and cell cycle regulation. tohoku.ac.jp |
| Proteomics | Quantification of changes in the cellular proteome and post-translational modifications. | Identification of direct and indirect protein targets, and understanding the compound's impact on protein networks. frontiersin.org |
| Metabolomics | Profiling of intracellular and extracellular metabolites. | Elucidation of the compound's metabolic fate, its impact on nucleotide pools, and off-target metabolic effects. ki.se |
| Genomics | Identification of genetic markers associated with sensitivity or resistance to the compound. | Discovery of biomarkers for patient stratification and prediction of therapeutic response. |
By integrating data from these different platforms, a comprehensive picture of the compound's mechanism of action can be constructed, potentially revealing novel therapeutic targets and mechanisms of resistance. ki.se For example, studies with related compounds have shown that their cytotoxicity can involve the accumulation of dATP, depletion of NAD and ATP, induction of DNA strand breaks, and inhibition of S-adenosyl homocysteine hydrolase. nih.govpsu.edu
Methodological Advancements for the Study of Nucleoside Analog Metabolism and Target Engagement
The development and application of robust analytical methods are crucial for characterizing the pharmacology of nucleoside analogs like this compound. nih.gov
Future research should focus on developing and refining methods for:
Quantification in biological matrices: Sensitive and specific assays, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are needed to accurately measure the concentration of the parent compound and its metabolites in plasma, urine, and tissues. nih.govnih.gov This is essential for pharmacokinetic studies.
Cellular uptake and metabolism: Methods to study the transport of the compound into cells and its subsequent phosphorylation to the active triphosphate form are critical for understanding its mechanism of action. nih.gov This includes the development of assays to measure the activity of relevant kinases and nucleotidases. ki.se
Target engagement: Cellular target engagement assays are vital to confirm that the compound is interacting with its intended target (e.g., adenosine deaminase) within a living cell. conceptlifesciences.comresearchgate.net Techniques like the NanoBRET™ Target Engagement assay or thermal proteome profiling can provide quantitative data on target binding and occupancy. frontiersin.org These assays are crucial for establishing a clear link between target modulation and cellular efficacy. researchgate.net
Methodological advancements in these areas will provide a more complete understanding of the disposition and activity of this compound, facilitating its translation from a laboratory curiosity to a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
